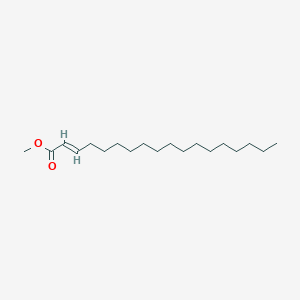

2-Octadecenoic acid, methyl ester, (E)-

Description

Methyl (E)-octadec-2-enoate is an organic compound belonging to the class of esters. It is characterized by an ester functional group attached to an unsaturated fatty acid chain. This compound is often used in various industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl (E)-octadec-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUVJOWXJUNPHY-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27234-05-5 | |

| Record name | Octadecenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027234055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Partial Hydrogenation of Acetylenic Precursors

Lindlar catalyst (Pd/CaCO₃, poisoned with quinoline) selectively hydrogenates 2-octadecynoic acid methyl ester to the (Z)-isomer. Subsequent isomerization via photochemical or thermal methods generates the (E)-configuration.

Dehydrogenation of Saturated Esters

Palladium-catalyzed dehydrogenation of methyl stearate introduces double bonds. However, achieving positional specificity for the 2-position remains challenging without directing groups.

Comparative Analysis of Methodologies

Acid-catalyzed esterification offers the highest yield and selectivity but depends on precursor availability. Metathesis provides modularity but suffers from moderate yields and high catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-octadec-2-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides and diols.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Methyl (E)-octadec-2-enoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in biological membranes and lipid metabolism.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Octadecenoic acid, methyl ester, (E)- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl oleate: Another ester with a similar structure but with a different position of the double bond.

Ethyl (E)-octadec-2-enoate: Similar ester but with an ethyl group instead of a methyl group.

Methyl stearate: A saturated ester with no double bonds.

Uniqueness

Methyl (E)-octadec-2-enoate is unique due to its specific double bond position and ester functional group, which confer distinct chemical reactivity and physical properties compared to its analogs.

Q & A

Q. What are the standard laboratory synthesis routes for (E)-2-octadecenoic acid methyl ester?

(E)-2-Octadecenoic acid methyl ester is synthesized via two primary methods:

- Acid-catalyzed esterification : Octadec-2-enoic acid reacts with methanol under reflux using sulfuric acid or p-toluenesulfonic acid as a catalyst. This method achieves moderate yields (60-80%) and requires careful control of water removal to shift equilibrium toward ester formation .

- Transesterification : Triglycerides from natural oils undergo base-catalyzed (e.g., sodium methoxide) reactions with methanol. This method is scalable but may require purification to remove glycerol byproducts . Key parameters: Catalyst type, reaction time (4-6 hours), and temperature (60-80°C).

Q. Which spectroscopic techniques are critical for characterizing (E)-2-octadecenoic acid methyl ester?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular weight (296.5 g/mol) and purity. Retention indices (e.g., DB-1 column, 30 m length) and fragmentation patterns differentiate it from isomers like (Z)-9-octadecenoate .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, C=C stretch at ~1650 cm⁻¹). Spectral libraries (e.g., NIST) aid in validation .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves double-bond geometry (δ 5.3-5.5 ppm for trans-configuration) and methyl ester signals (δ 3.6 ppm) .

Advanced Research Questions

Q. How can stereoselective synthesis of (E)-2-octadecenoic acid methyl ester be optimized?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or enzymatic methods (lipases) enhance E/Z selectivity. For example, hydrogenation with Pd/C under controlled H₂ pressure minimizes isomerization .

- Response Surface Methodology (RSM) : Experimental designs (e.g., Box-Behnken) optimize variables like methanol-to-acid ratio, temperature, and catalyst concentration. A study using a double-pipe static mixer reactor achieved 92% yield by tuning flow rates and mixing efficiency .

- Solvent Effects : Non-polar solvents (e.g., hexane) favor transesterification equilibrium, while polar aprotic solvents (e.g., DMF) improve esterification kinetics .

Q. How do researchers address contradictions in analytical data for this compound?

- Cross-Validation with Multiple Techniques : Discrepancies in GC-MS retention times (e.g., due to column aging) are resolved using IR and NMR to confirm functional groups and geometry .

- Isomer-Specific Standards : Co-injection with commercially available (E)- and (Z)-isomers clarifies ambiguous chromatographic peaks .

- Thermodynamic Data : Heat of hydrogenation measurements (e.g., ΔH = -120 kJ/mol for E-isomer) validate stability predictions and reaction pathways .

Q. What are the challenges in studying its biological activity, and how are they mitigated?

- Membrane Interaction Complexity : The compound’s amphiphilic nature complicates in vitro assays. Researchers use lipid bilayer models (e.g., Langmuir troughs) to quantify effects on membrane fluidity and permeability .

- Metabolic Stability : Rapid ester hydrolysis in biological matrices is addressed by derivatization (e.g., fluoromethyl esters) or LC-MS/MS quantification of hydrolysis products .

- Pharmacological Screening : Antimicrobial assays (disk diffusion, MIC) require purity >95% to avoid false positives from impurities .

Methodological Challenges and Solutions

Q. How are computational tools applied to predict synthetic pathways for derivatives?

- Retrosynthetic Analysis : AI tools (e.g., Pistachio, Reaxys) propose routes for derivatives like epoxides or hydroxylated analogs. For example, epoxidation with mCPBA is predicted with 85% feasibility .

- Density Functional Theory (DFT) : Models reaction energetics (e.g., activation barriers for ester hydrolysis) to guide experimental conditions .

Q. What strategies improve the reproducibility of transesterification reactions?

- Continuous Flow Systems : Enhance mixing and heat transfer, reducing side reactions (e.g., soap formation in base-catalyzed methods) .

- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustments .

Comparative Studies

Q. How does (E)-2-octadecenoic acid methyl ester compare to similar unsaturated esters in reactivity?

- Oxidation Sensitivity : The 2-position double bond is more reactive than Δ9 isomers (e.g., methyl elaidate), leading to faster epoxidation with H₂O₂ .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at 220°C, 20°C lower than saturated analogs like methyl stearate, due to unsaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.